molecular formula C5H7ClO B2810100 2-Chloro-3-methylcyclopropane-1-carbaldehyde CAS No. 139387-00-1

2-Chloro-3-methylcyclopropane-1-carbaldehyde

Cat. No.: B2810100
CAS No.: 139387-00-1
M. Wt: 118.56
InChI Key: LHCBRMWQXDQUHC-UHFFFAOYSA-N
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Description

2-Chloro-3-methylcyclopropane-1-carbaldehyde ( 139387-00-1) is a functionalized cyclopropane derivative with the molecular formula C5H7ClO and a molecular weight of 118.560 g/mol . This compound features a carbaldehyde group and a chlorine atom on adjacent carbons of a strained cyclopropane ring, which is also substituted with a methyl group. Its structure, represented by the SMILES notation CC1C(C1Cl)C=O , makes it a valuable versatile building block in organic synthesis. The presence of both an aldehyde and a chloride moiety allows for diverse chemical transformations; the aldehyde can undergo condensation reactions to form Schiff bases or serve as a precursor for reductive amination, while the chloride is amenable to nucleophilic substitution or metal-catalyzed cross-coupling reactions . Compounds with similar chlorinated carbaldehyde motifs are frequently employed in the synthesis of complex heterocyclic systems, which are core structures in many pharmaceutical and agrochemical agents . As a strained ring system, it can be used to explore structure-activity relationships and metabolic stability in medicinal chemistry programs. This chemical is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can find suppliers, including Ambeed, Inc. and Toronto Research Chemicals, for this compound through various chemical supplier platforms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCBRMWQXDQUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors One common method is the reaction of 2-chloro-3-methylcyclopropane with a formylating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylcyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to substitute the chloro group.

Major Products Formed

    Oxidation: 2-Chloro-3-methylcyclopropane-1-carboxylic acid.

    Reduction: 2-Chloro-3-methylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylcyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The chloro group can participate in substitution reactions, altering the compound’s properties and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde

  • Molecular Formula : C₈H₁₀O (vs. C₅H₇ClO for the target compound).
  • Structural Differences: The chlorine substituent in 2-Chloro-3-methylcyclopropane-1-carbaldehyde is replaced by a cyclopropyl group.
  • Purity : 95% (similar to the target compound) .
  • Applications : Cyclopropyl groups are often used to modulate metabolic stability in pharmaceuticals, whereas chlorine atoms may enhance electrophilicity or halogen bonding .

1-Chloro-2-methyl-2-propanol (CAS: 558-42-9)

  • Molecular Formula : C₄H₇ClO (vs. C₅H₇ClO).
  • Functional Group Differences : A primary alcohol (-OH) replaces the aldehyde (-CHO) group. This results in higher polarity and hydrogen-bonding capacity.

1,2,3-Trichloropropane (CAS: 96-18-4)

  • Molecular Formula : C₃H₅Cl₃ (vs. C₅H₇ClO).
  • Structural Differences : A linear propane backbone with three chlorine atoms, lacking the cyclopropane ring and aldehyde group.
  • Toxicity: Classified as a carcinogen (NTP), highlighting that chlorination position and degree critically influence toxicity—a factor requiring evaluation for this compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CCS [M+H]⁺ (Ų) CAS Number
This compound C₅H₇ClO 118.57 Cl, CH₃, CHO ≥95% 117.1 139387-00-1
2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde C₈H₁₀O 122.16 Cyclopropyl, CH₃, CHO 95% N/A Not available
1-Chloro-2-methyl-2-propanol C₄H₇ClO 106.55 Cl, CH₃, OH 100% N/A 558-42-9
1,2,3-Trichloropropane C₃H₅Cl₃ 147.43 Cl, Cl, Cl N/A N/A 96-18-4

Key Research Findings

Substituent Effects: The chlorine atom in this compound likely enhances electrophilicity at the aldehyde group compared to non-halogenated analogs, making it more reactive in nucleophilic additions .

Collision Cross-Section : The predicted CCS values suggest that the compound’s adducts exhibit lower mobility in mass spectrometry compared to bulkier analogs, aiding in analytical identification .

Biological Activity

2-Chloro-3-methylcyclopropane-1-carbaldehyde is an organic compound notable for its unique structural features, including a cyclopropane ring with a chloro substituent and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H7_7ClO. Its structure can be described as follows:

  • Cyclopropane Ring : A three-membered carbon ring.
  • Chloro Group : A chlorine atom attached to the second carbon of the cyclopropane.
  • Methyl Group : A methyl group attached to the third carbon.
  • Aldehyde Functional Group : An aldehyde group (-CHO) at the first carbon.

This unique arrangement contributes to its reactivity and biological activity, particularly through the formation of covalent bonds with nucleophilic sites on biomolecules.

The biological activity of this compound is primarily attributed to its mechanism of action involving:

  • Covalent Bond Formation : The aldehyde group can react with nucleophiles, such as amines and thiols, leading to the formation of stable adducts. This reactivity may influence various biological pathways.
  • Substitution Reactions : The presence of the chloro group allows for potential substitution reactions that can modify the compound's interactions with biological targets.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Further investigations are needed to quantify this effect and elucidate mechanisms.
  • Potential as a Building Block in Drug Synthesis : Due to its unique structure, it serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to form covalent bonds makes it a candidate for developing inhibitors targeting specific enzymes or receptors.
  • Insecticidal Activity : Similar compounds have shown insecticidal properties, suggesting that this compound could also be explored for agricultural applications against pests .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
2-Chlorocyclopropane-1-carbaldehydeCyclopropane structure; lacks methylLimited data available
3-Methylcyclopropane-1-carbaldehydeMethyl group present; no chloro substituentPotentially similar reactivity
2-Bromo-3-methylcyclopropane-1-carbaldehydeBromine instead of chlorine at C2Possible increased biological activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

  • Synthesis Methods : Various synthetic routes have been developed, including cyclopropanation reactions that yield high purity and yield of the compound.
  • Biological Evaluation : Investigations into its interactions with biological molecules have highlighted its potential as a lead compound for further drug development. Studies suggest that modifications to its structure could enhance its biological activity and selectivity against specific targets .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-methylcyclopropane-1-carbaldehyde, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated aldehydes or derivatization of pre-formed cyclopropane scaffolds. For example:
  • Cyclopropanation : Use [2+1] strategies with dichlorocarbene addition to allyl aldehydes. Optimize temperature (-20°C to 40°C) and catalysts (e.g., phase-transfer agents) to minimize side reactions .
  • Chlorination : Post-functionalization via radical chlorination or electrophilic substitution, ensuring the aldehyde group is protected (e.g., acetal formation) to avoid oxidation .
  • Yield Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., excess chlorinating agent) and solvent polarity (e.g., DCM vs. THF) to enhance selectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for its stereoelectronic effects?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.5–10.5 ppm. Cyclopropane ring protons show complex splitting due to ring strain and coupling with adjacent substituents. Chlorine’s electronegativity deshields neighboring protons .
  • ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm. Cyclopropane carbons exhibit upfield shifts (δ 15–25 ppm) due to ring strain .
  • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde. C-Cl stretches appear at 550–750 cm⁻¹ .
  • X-ray Crystallography : For absolute configuration determination, use SHELX (e.g., SHELXL for refinement) to resolve high-resolution structures, especially if stereoisomers are present .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data regarding the reactivity of this compound?

  • Methodological Answer :
  • DFT Studies : Compare computed reaction pathways (e.g., nucleophilic attack at the aldehyde vs. cyclopropane ring opening) with experimental kinetic data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for chlorine’s polarizability .
  • Isotopic Labeling : Use ¹³C-labeled aldehyde groups to track reaction intermediates via NMR or mass spectrometry .
  • Controlled Experiments : Systematically vary substituents (e.g., methyl vs. trifluoromethyl) to isolate electronic vs. steric effects .

Q. What experimental strategies are recommended for investigating the cyclopropane ring strain effects on the aldehyde's chemical behavior in nucleophilic addition reactions?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates with non-cyclopropane analogs (e.g., linear aldehydes) under identical conditions. Use stopped-flow techniques for fast reactions .
  • Ring-Opening Probes : Introduce nucleophiles (e.g., Grignard reagents) to test if ring strain facilitates ring opening. Monitor via ¹H NMR for intermediate cyclopropane adducts .
  • Thermodynamic Analysis : Measure ΔH‡ via calorimetry to quantify strain energy contributions to reactivity .

Q. How should researchers design crystallization experiments to overcome challenges in obtaining high-quality X-ray diffraction data for this compound?

  • Methodological Answer :
  • Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystallization and improve crystal lattice formation .
  • Temperature Control : Crystallize at 4°C to reduce thermal motion and enhance diffraction quality.
  • Data Refinement : Employ SHELXL for high-resolution refinement, particularly for resolving disorder in the cyclopropane ring or chlorine positions .

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